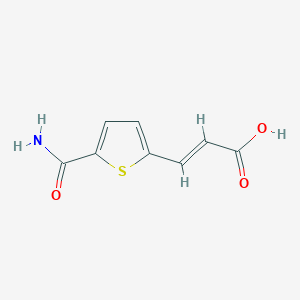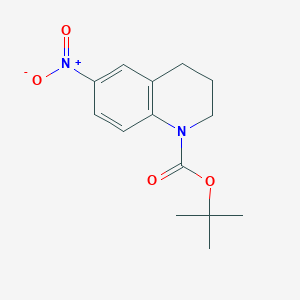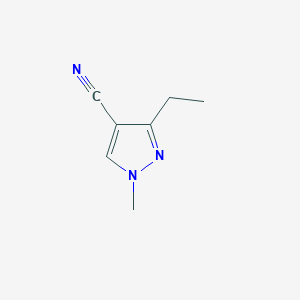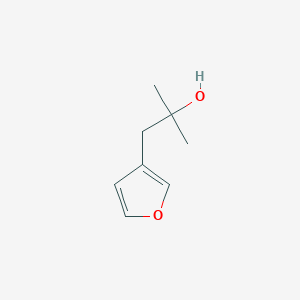
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole
Descripción general
Descripción
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole (BMTFP) is an important organic compound that has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a tool to study the structure and reactivity of organic molecules, and as a model compound to study the mechanism of action of various biochemical and physiological processes. BMTFP has been extensively studied due to its unique chemical and physical properties, which make it an attractive and versatile compound for many applications.
Aplicaciones Científicas De Investigación
Antibacterial Agents
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole: has been studied for its potential use as an antibacterial agent. The compound can be incorporated into molecular hybrids and conjugates that target antibiotic-resistant bacteria, particularly the nosocomial ESKAPE pathogens . These pathogens include Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp., which are significant causes of morbidity and mortality worldwide.
Antimicrobial Hybrids
The compound serves as a building block for creating antimicrobial hybrids. These hybrids are designed to overcome bacterial resistance by combining the pharmacophoric elements of different antibacterial compounds . The strategy involves covalently linking or connecting through a linker or spacer to enhance the antibacterial properties.
Molecular Conjugates
Research has explored the synthesis of molecular conjugates using 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole . These conjugates aim to address the rapid growth of serious infections caused by antibiotic-resistant bacteria by introducing new modes of action against the pathogens .
Synthesis of Imidazole Derivatives
The compound is utilized in the synthesis of imidazole derivatives. Imidazoles have a wide range of applications, including as antifungals, antiprotozoals, and as part of anticancer strategies. The bromo and trifluoromethyl groups in the compound provide unique properties that can be leveraged in these applications .
Development of Antibiotics
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole: is used in the development of new antibiotics. By modifying the core structure, researchers can create novel antibiotics with improved efficacy against resistant strains of bacteria .
Pharmaceutical Research
In pharmaceutical research, the compound is investigated for its potential to create drugs with enhanced pharmacokinetic properties. The trifluoromethyl group, in particular, is known to increase the metabolic stability of pharmaceuticals .
Chemical Biology Probes
The compound can act as a chemical biology probe. Its distinct chemical structure allows it to bind selectively to certain biological targets, which can be useful in understanding biological processes and in the development of diagnostic tools .
Material Science Applications
Lastly, 5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole may find applications in material science. Its unique chemical properties could be beneficial in the synthesis of advanced materials with specific desired characteristics .
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-1-methyl-4-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrF3N2/c1-11-4(6)3(2-10-11)5(7,8)9/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCNGCZWIOOWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole | |
CAS RN |
1783749-68-7 | |
| Record name | 5-bromo-1-methyl-4-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















